Enzymatic Potency: Sub-Nanomolar to Low Nanomolar Thrombin Inhibition Relative to Dabigatran and Argatroban
Thrombin inhibitor 6 (compound 73) demonstrates potent inhibition of human thrombin with an IC50 of 1 nM [1]. This potency is superior to the clinically used direct thrombin inhibitor dabigatran (Ki = 4.5 nM, IC50 = 9.3 nM) and markedly exceeds that of argatroban (IC50 = 220 nM) [2]. The >4.5-fold improvement in potency versus dabigatran and >200-fold versus argatroban indicates a higher affinity for the target enzyme.
| Evidence Dimension | Thrombin inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Dabigatran: Ki = 4.5 nM, IC50 = 9.3 nM; Argatroban: IC50 = 220 nM (0.22 μM) |
| Quantified Difference | >4.5-fold more potent than dabigatran; >200-fold more potent than argatroban |
| Conditions | In vitro enzyme inhibition assays using human thrombin |
Why This Matters
Higher target potency may translate to lower required dosages, potentially improving the therapeutic window and reducing off-target effects in research models.
- [1] Short KM, Estiarte MA, Pham SM, Williams DC, Igoudin L, Dash S, et al. Discovery of novel N-acylpyrazoles as potent and selective thrombin inhibitors. Eur J Med Chem. 2022 Oct 27;246:114855. View Source
- [2] Argatroban. IC50 = 0.22 ± 0.10 μM. Data from: Table 2. Enzyme inhibition IC50s for thrombin and other serine proteases. PMC. View Source
